ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate
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Overview
Description
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is a complex organic compound that belongs to the family of bipyridine derivatives This compound is characterized by its unique structure, which includes multiple pyridine rings substituted with ethoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyridine rings can coordinate with metal ions, making it an effective ligand in catalytic processes. Additionally, its ethoxycarbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(ethoxycarbonyl)-2,2’-bipyridine
- 2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)-pyridines
- 2,2’-Bipyridine-4,4’-dicarboxylate
Uniqueness
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of multiple ethoxycarbonyl groups. This structural uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Biological Activity
Ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O4 with a molecular weight of approximately 365.39 g/mol. Its structure features two ethoxycarbonylpyridine moieties attached to a central pyridine ring, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process includes the formation of the ethoxycarbonyl groups through esterification reactions followed by cyclization to form the final product. Specific reaction conditions and catalysts can significantly influence the yield and purity of the synthesized compound.
Antimicrobial Properties
Research has demonstrated that this compound exhibits notable antimicrobial activity against various pathogens. In a study evaluating the efficacy of several synthesized compounds, derivatives similar to this compound showed significant antibacterial effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Ethyl Derivatives
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 15 |
This compound | S. aureus | 18 |
Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl) | Pseudomonas aeruginosa | 12 |
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. It has shown effectiveness against fungi such as Candida albicans and Aspergillus spp., indicating its potential as an antifungal agent in therapeutic applications .
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in 2012 synthesized a series of compounds related to this compound and tested their antimicrobial properties. The results indicated that compounds with similar structures exhibited significant inhibition against a range of microorganisms .
- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial growth .
- In Vivo Studies : Preliminary in vivo studies have suggested that this compound can reduce infection rates in animal models, supporting its potential application in clinical settings .
Properties
Molecular Formula |
C24H23N3O6 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2,6-bis(4-ethoxycarbonylpyridin-2-yl)pyridine-4-carboxylate |
InChI |
InChI=1S/C24H23N3O6/c1-4-31-22(28)15-7-9-25-18(11-15)20-13-17(24(30)33-6-3)14-21(27-20)19-12-16(8-10-26-19)23(29)32-5-2/h7-14H,4-6H2,1-3H3 |
InChI Key |
FYAQSXVQMINJAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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